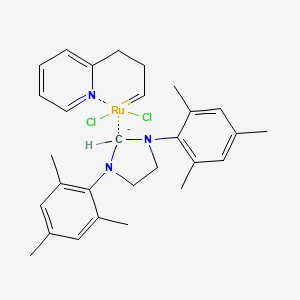
N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is a complex organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzothioamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then reacted with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzothioamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-3-fluorophenyl derivatives, while substitution reactions can produce a variety of substituted benzothioamides.
Scientific Research Applications
N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Fluorophenyl)-4-(trifluoromethyl)benzothioamide
- N-(3-Nitrophenyl)-4-(trifluoromethyl)benzothioamide
- N-(4-Fluoro-3-nitrophenyl)-4-methylbenzothioamide
Uniqueness
N-(4-Fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzothioamide is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and nitro groups enhances its potential for diverse applications, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C14H8F4N2O2S |
|---|---|
Molecular Weight |
344.29 g/mol |
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-4-(trifluoromethyl)benzenecarbothioamide |
InChI |
InChI=1S/C14H8F4N2O2S/c15-11-6-5-10(7-12(11)20(21)22)19-13(23)8-1-3-9(4-2-8)14(16,17)18/h1-7H,(H,19,23) |
InChI Key |
NCNYCESSFLPNOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B12338820.png)



![4(3H)-Quinazolinone, 7-methoxy-2-[4-(1-methylethyl)-2-thiazolyl]-](/img/structure/B12338858.png)

![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-5-chloro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B12338867.png)

![1H-Pyrrolo[3,2-b]pyridine-3-carboxaldehyde, 2-chloro-1-methyl-](/img/structure/B12338876.png)
